3-Bromo-2-isopropoxy-5-methylpyridine

Descripción general

Descripción

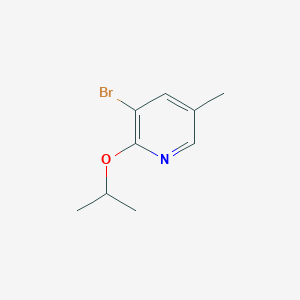

3-Bromo-2-isopropoxy-5-methylpyridine: is an organic compound with the molecular formula C9H12BrNO . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an isopropoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. This compound is typically a colorless liquid at room temperature and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine can be achieved through a multi-step process involving the alkylation and bromination of pyridine derivatives. One common method involves the alkylation of 3-methylpyridine to introduce the isopropoxy group, followed by bromination to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-isopropoxy-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-2-isopropoxy-5-methylpyridine is primarily explored for its potential as a pharmaceutical agent. Its applications include:

- Inhibition of Cytochrome P450 Enzymes : Preliminary studies indicate that this compound inhibits the activity of CYP1A2, an enzyme involved in drug metabolism. This inhibition suggests potential interactions with various medications, impacting their pharmacokinetics and efficacy .

- Development of p38α Mitogen-Activated Protein Kinase Inhibitors : The compound serves as a lead structure in synthesizing inhibitors targeting p38α MAP kinase, which plays a critical role in inflammatory responses. The optimized synthesis of these inhibitors has shown promising yields, indicating its utility in developing anti-inflammatory drugs .

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in therapeutic applications.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

- Synthesis of Novel Pyridine Derivatives : It has been utilized in palladium-catalyzed cross-coupling reactions to create various pyridine derivatives with potential biological activities. These derivatives have been evaluated for their anti-thrombolytic and biofilm inhibition properties .

- Reagent in Chemical Reactions : As an intermediate, this compound facilitates the formation of more complex organic molecules, enhancing synthetic methodologies in organic chemistry .

Biological Studies

The compound's interactions with biological systems are significant:

- Enzyme Interaction Studies : The inhibition of CYP1A2 suggests that this compound could influence drug metabolism pathways, which is crucial for understanding drug interactions and safety profiles in pharmacology .

- Potential as a Therapeutic Agent : Given its biological activity, ongoing research aims to elucidate the mechanisms through which this compound exerts its effects on cellular pathways, particularly concerning inflammation and cancer progression.

Data Summary Table

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Inhibition of CYP1A2 | Affects drug metabolism |

| Development of p38α MAP kinase inhibitors | Promising yields for anti-inflammatory drugs | |

| Organic Synthesis | Synthesis of novel pyridine derivatives | Anti-thrombolytic and biofilm inhibition |

| Biological Studies | Interaction with enzymes | Potential influence on pharmacokinetics |

Case Studies

- Study on CYP1A2 Inhibition : Research demonstrated that this compound effectively inhibits CYP1A2 activity, impacting the metabolism of drugs such as caffeine and certain antidepressants. This study highlights the importance of evaluating new compounds for their potential to alter drug efficacy and safety profiles.

- Synthesis of p38α MAP Kinase Inhibitors : A recent study optimized the synthesis process for p38α MAP kinase inhibitors using this compound as a key intermediate. The inhibitors showed significant activity against inflammatory markers in vitro, suggesting potential therapeutic applications for treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-isopropoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on the context of its use. For instance, in chemical synthesis, it acts as a reactant that undergoes various transformations to yield desired products. The pathways involved typically include nucleophilic substitution, oxidative addition, and transmetalation reactions .

Comparación Con Compuestos Similares

- 2-Bromo-5-methylpyridine

- 3-Bromo-5-iodopyridine

- 5-Bromo-2-isopropoxy-3-methylpyridine

Comparison: 3-Bromo-2-isopropoxy-5-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the isopropoxy group at the second position and the bromine atom at the third position makes it particularly suitable for certain types of coupling reactions, such as the Suzuki–Miyaura coupling .

Actividad Biológica

3-Bromo-2-isopropoxy-5-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. The compound features a pyridine ring substituted with a bromine atom at the third position and an isopropoxy group at the second position. This unique structure contributes to its distinctive chemical properties and biological activities.

Research indicates that this compound interacts with specific molecular targets, particularly cytochrome P450 enzymes. Notably, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. The presence of the bromine atom and isopropoxy group enhances its ability to bind to these enzymes, potentially modulating various biochemical pathways.

Inhibition of Cytochrome P450 Enzymes

The compound's inhibition of CYP1A2 suggests significant implications for pharmacology, particularly regarding drug interactions and metabolism. This property necessitates careful consideration when co-administering medications that are substrates for this enzyme .

Synthesis and Yield

The synthesis of this compound typically involves several steps starting from 2-fluoro-4-methylpyridine. An optimized synthetic route yielded a total yield of approximately 29.4% across seven linear steps, indicating a feasible pathway for producing this compound for further biological evaluation.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CYP1A2 Inhibition | Antitumor Activity | Yield (%) |

|---|---|---|---|

| This compound | Yes | Potential | 29.4 |

| 3-Bromo-2-methoxy-5-methylpyridine | Yes | Moderate | TBD |

| 3-Bromo-6-isopropoxy-2-methylpyridine | Yes | Moderate | TBD |

Case Studies

- Cytochrome P450 Interaction Study : A study focusing on the interaction between various pyridine derivatives and cytochrome P450 enzymes highlighted that this compound effectively inhibited CYP1A2 activity, suggesting potential implications for drug-drug interactions in clinical settings.

- Antitumor Activity Assessment : Although direct studies on the antitumor effects of this specific compound are scarce, related pyridine derivatives have shown promise in preclinical models. Further investigations into its efficacy against cancer cell lines are warranted to establish its therapeutic potential .

Propiedades

IUPAC Name |

3-bromo-5-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMYONSIBTXMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626659 | |

| Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-86-1 | |

| Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.